molecular formula C19H16N4O5 B3009384 Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate CAS No. 1207032-88-9

Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate

Cat. No.: B3009384
CAS No.: 1207032-88-9
M. Wt: 380.36
InChI Key: CJEJHZBZUOAJPQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate is a complex organic compound that features a benzoate ester, an oxadiazole ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Amide Bond Formation: The oxadiazole derivative is then reacted with an appropriate amine to form the amide bond.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the oxadiazole moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate depends on its specific application:

    In Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Materials Science: Its electronic properties can influence the behavior of materials, such as conductivity or light absorption.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-thiadiazol-5-yl)methyl)amino)acetamido)benzoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-triazol-5-yl)methyl)amino)acetamido)benzoate: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate imparts unique electronic properties that can be advantageous in specific applications, such as enhancing the compound’s stability and reactivity.

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c1-27-19(26)13-7-9-14(10-8-13)21-18(25)17(24)20-11-15-22-16(23-28-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEJHZBZUOAJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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